
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a purine ring system substituted with a difluoromethyl group at the 6-position and a methyl group at the 9-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using difluoromethylation reagents such as difluoromethylborates or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine ring .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine has a wide range of scientific research applications, including:
Biology: It serves as a probe for studying biological processes and interactions involving purine derivatives.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its unique properties enhance the efficacy and stability of the final products.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The purine ring system allows the compound to mimic natural purine substrates, enabling it to interfere with biological processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethyl)-9-methyl-9H-purin-2-amine
- 6-(Chloromethyl)-9-methyl-9H-purin-2-amine
- 6-(Bromomethyl)-9-methyl-9H-purin-2-amine
Uniqueness
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds . These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7F2N5 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
6-(difluoromethyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C7H7F2N5/c1-14-2-11-4-3(5(8)9)12-7(10)13-6(4)14/h2,5H,1H3,(H2,10,12,13) |
Clé InChI |
LRRFPGVVQAKLGT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(N=C(N=C21)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


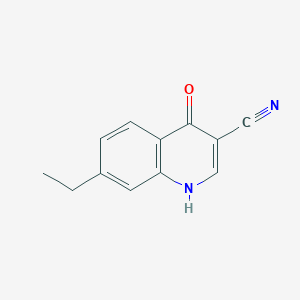

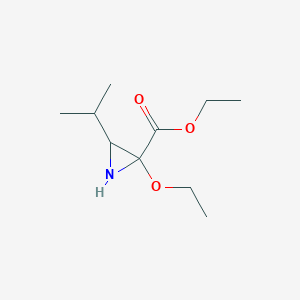

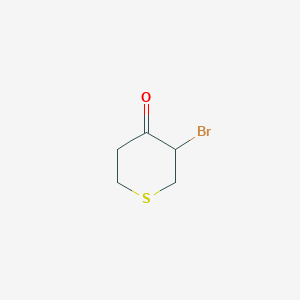
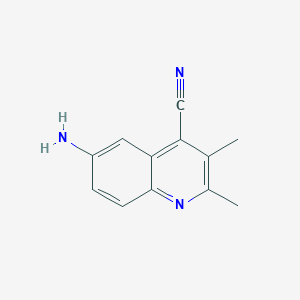
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
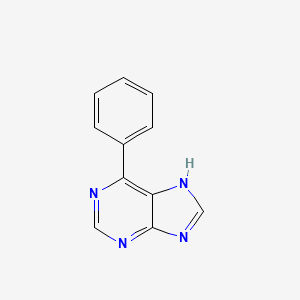
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
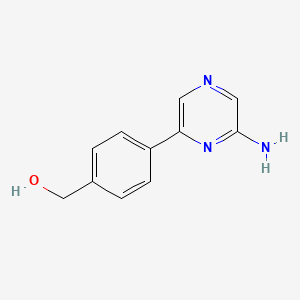
![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
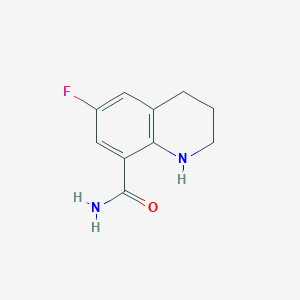
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)
